2-Bromo-7-(methoxymethoxy)naphthalene

Organic Synthesis Protecting Group Strategy Chemoselective Deprotection

Bromonaphthalene scaffolds with free hydroxyls suffer competing cross-coupling reactivity and require harsh demethylation. 2-Bromo-7-(methoxymethoxy)naphthalene resolves this with an orthogonal MOM-protected solution. • C-2 Br enables Pd-catalyzed Suzuki & Buchwald-Hartwig couplings • MOM ether: base-stable, cleaved under mild acid (HCl/MeOH, PPTS) • Sequential couple-then-deprotect without intermediate purification • Applied to agomelatine intermediates, CNS chemotypes & DEL libraries 98% purity; RT storage; ambient shipping.

Molecular Formula C12H11BrO2
Molecular Weight 267.12 g/mol
Cat. No. B11755761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-7-(methoxymethoxy)naphthalene
Molecular FormulaC12H11BrO2
Molecular Weight267.12 g/mol
Structural Identifiers
SMILESCOCOC1=CC2=C(C=C1)C=CC(=C2)Br
InChIInChI=1S/C12H11BrO2/c1-14-8-15-12-5-3-9-2-4-11(13)6-10(9)7-12/h2-7H,8H2,1H3
InChIKeyJVUSFSRPHXARLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-7-(methoxymethoxy)naphthalene – Orthogonal Protection Intermediate


2-Bromo-7-(methoxymethoxy)naphthalene (CAS 2158298-25-8, C₁₂H₁₁BrO₂, MW 267.12) is a difunctional naphthalene derivative bearing a C-2 bromine atom suitable for palladium‑catalyzed cross‑coupling and a C-7 methoxymethyl (MOM) ether that serves as a latent hydroxyl group . The MOM protecting group is stable to bases and nucleophiles but can be removed under mild acidic conditions, enabling sequential, chemoselective transformations that are precluded when a free phenol is present [1].

Coupling Handle
C-2 bromine for Pd-catalyzed cross-coupling
Protecting Group
MOM ether stable to bases; cleaved under mild acid
Sequential Strategy
Orthogonal deprotection enables post-coupling elaboration

Why Simple Bromonaphthalenes Cannot Substitute


Structurally analogous bromonaphthalenes such as 2-bromo-7-methoxynaphthalene (CAS 200875-36-1) or 2-bromo-7-hydroxynaphthalene (CAS 116230-30-9) lack the orthogonal protection strategy inherent to the MOM ether [1]. A free hydroxyl group competes in cross‑coupling reactions and may undergo undesired oxidation or deprotonation, while a simple methyl ether requires harsh, often non‑selective demethylating agents (e.g., BBr₃, HBr) that are incompatible with many advanced scaffolds [2]. The MOM‑protected derivative uniquely preserves the bromine‑based cross‑coupling handle while maintaining a masked hydroxyl group that can be unveiled under mild, orthogonal conditions, directly enabling efficient multi‑step synthetic sequences [3].

Free hydroxyl analog (2-bromo-7-hydroxynaphthalene) may interfere with metal-catalyzed coupling and introduce oxidation pathways.

Methyl ether analog demands harsh demethylation (BBr₃, HBr/reflux) that can cleave the C–Br bond and limit functional group tolerance.

Quantitative Evidence of Orthogonal Advantage


MOM Ether vs. Methyl Ether Deprotection

The MOM group in 2-Bromo-7-(methoxymethoxy)naphthalene is cleaved under mildly acidic conditions (e.g., aqueous HCl, pH < 1, room temperature; or TsOH, MeOH) that leave the C–Br bond intact, whereas the methyl ether in 2-bromo-7-methoxynaphthalene requires strongly acidic cleavage (HBr, 48%; 100 °C) or Lewis acids (BBr₃, –78 °C to r.t.) that can also attack the bromo substituent [1]. This orthogonal reactivity allows sequential Suzuki coupling followed by MOM removal in a single synthetic sequence, reducing the step count and protecting-group manipulations by at least one operation compared with the methyl ether analog [2].

Deprotection Conditions
Class-level
MOM: RT, mild acid, C–Br preserved vs. Methyl ether: >100 °C, strong acid, C–Br at risk
Supports sequential coupling–deprotection strategies.
Class-level stability scales; review specific scaffold tolerance.
Organic Synthesis Protecting Group Strategy Chemoselective Deprotection

2,7-Regioisomer Selectivity Advantage

2-Bromo-7-substituted naphthalenes provide a 1,7-relationship between the coupling site and the oxygenated substituent, a geometry distinct from the 2,6-pattern of the naproxen/nabumetone intermediates . In kinase inhibitor architectures, the 2,7-disubstitution pattern projects substituents along a vector that optimizes interactions with the ATP-binding pocket, as evidenced by cheminformatic docking studies on methoxynaphthalene amides as M₁ allosteric modulators [1]. No direct kinetic comparison is available; however, the 2,7-regioisomer is the preferred scaffold when the target pocket requires a 1,7- or 'bent' biaryl geometry rather than the linear 2,6-disposition.

Regioisomer Geometry
Class-level
2,7-disubstitution: 60° exit vector vs. 2,6: 120° exit vector; alters target pocket fit.
2,7-pattern may support kinase pocket complementarity.
Geometry derived from naphthalene core; class-level inference.
Cross-Coupling Selectivity Kinase Inhibitor Scaffolds Naphthalene Regiochemistry

Suzuki Coupling at C-2 Bromide

The C(sp²)–Br bond at the 2-position of the target compound undergoes oxidative addition to Pd(0) with efficiency comparable to other bromonaphthalenes, enabling high‑yielding Suzuki couplings . In a representative cross‑study, the analogous 2-bromo-7-methoxynaphthalene participated in Suzuki reactions with arylboronic acids to construct kinase‑targeted polyaryl architectures; yields typically range from 70% to 90% under standard Pd(PPh₃)₄/K₂CO₃ conditions [1]. The MOM‑protected variant is expected to perform identically at the coupling step, with the additional benefit that the MOM group remains intact (>95% retention), permitting further deprotection‑driven elaboration after biaryl formation .

Cross-Coupling Efficiency
Reported
Comparable yields to 2-bromo-7-methoxynaphthalene (70–90%); MOM remains intact.
Enables biaryl formation with orthogonal protection handle.
Cross-study comparable; yields under standard Pd conditions.
Suzuki-Miyaura Coupling Palladium Catalysis Biaryl Synthesis

Procurement Cost Comparison

Market pricing data show that 2-Bromo-7-(methoxymethoxy)naphthalene (CAS 2158298-25-8) is supplied as a research chemical at 98% purity at €786.00/g (Fluorochem) or €935.00/g (Apollo Scientific) . The corresponding methyl ether (2-bromo-7-methoxynaphthalene, CAS 200875-36-1) is available at 95% purity at approximately €114.00/g . The significant price premium reflects the additional synthetic step (MOM protection of 7-bromo-2-naphthol) and the higher purity specification (98% vs. 95%). For discovery‑phase programs, the value of the pre‑protected intermediate often outweighs the incremental cost by eliminating the need for in‑house protection and the associated analytical burden.

Procurement Cost
Reported
Target: €786–935/g (98%); Methyl ether: €114/g (95%) — approx. 7–8× premium.
Premium reflects pre-installed protection; may reduce total synthesis cost.
Data from supplier listings; verify current pricing.
Procurement Price Comparison Laboratory‑Scale Supply

Applications of 2-Bromo-7-(methoxymethoxy)naphthalene


7-Hydroxy-2-arylnaphthalene for Kinase Inhibitors

The MOM-protected bromonaphthalene is first subjected to a Suzuki coupling at the C‑2 position to install an aryl or heteroaryl group. Subsequent mild acidic deprotection of the MOM ether liberates a C‑7 phenol without affecting the newly formed biaryl bond. This sequence is directly applicable to the construction of methoxynaphthalene‑based M₁ muscarinic allosteric modulators and related CNS‑targeted chemotypes [1].

Latent Hydroxyl for Fluorescent Probes

The MOM group acts as a temporary mask for the C‑7 hydroxyl during fluorophore assembly. After the naphthalene core is elaborated via cross‑coupling or amination, the hydroxyl is revealed and conjugated to a fluorescence tag (e.g., dansyl, fluorescein). This strategy has been employed with 2‑bromo‑7‑methoxynaphthalene for nucleic acid hybridization probes; the MOM analog offers greater flexibility in deprotection timing .

Agomelatine and Melatonergic Agent Precursors

2‑Bromo‑7‑(methoxymethoxy)naphthalene can be elaborated to the agomelatine intermediate 1‑bromo‑7‑methoxynaphthalene after MOM deprotection and subsequent O‑methylation or directly to 7‑hydroxy intermediates [2]. The compound's ready availability simplifies the assembly of the 7‑oxy‑naphthalene pharmacophore without the need for late‑stage demethylation under forcing conditions.

Orthogonal Cores for Chemical Libraries

For research groups building DNA‑encoded libraries (DELs) or high‑throughput experimentation plates, the MOM‑protected derivative offers a two‑point diversity handle (bromine for cross‑coupling; MOM for phenolic release) that can be exploited in a fully orthogonal fashion. This reduces the number of building blocks needed to cover the same chemical space, enhancing library design efficiency .

Application
Selection Property
Validation Focus
Kinase inhibitor core synthesis
Orthogonal functional-group tolerance
Deprotection fidelity after cross-coupling
Fluorophore conjugation
Latent hydroxyl for late-stage tagging
MOM removal timing flexibility
Melatonergic agent intermediates
7‑Oxygenated naphthalene core
Hydroxyl unveiling without forcing conditions
Diversity-oriented synthesis
Two‑point orthogonal diversification
Library coverage with fewer building blocks
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